molecular formula C11H12BrNO2 B13584805 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine

Cat. No.: B13584805
M. Wt: 270.12 g/mol
InChI Key: HZBOOKQMVSJXAF-UHFFFAOYSA-N
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Description

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine is a chemical compound that features a brominated benzodioxin ring fused to an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine typically involves the bromination of a benzodioxin precursor followed by the introduction of the azetidine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The azetidine ring can be introduced through nucleophilic substitution reactions using azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted benzodioxin derivatives .

Scientific Research Applications

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine involves its interaction with specific molecular targets. The brominated benzodioxin ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanol
  • (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde

Uniqueness

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine is unique due to the presence of both a brominated benzodioxin ring and an azetidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)azetidine

InChI

InChI=1S/C11H12BrNO2/c12-8-5-7(9-1-2-13-9)6-10-11(8)15-4-3-14-10/h5-6,9,13H,1-4H2

InChI Key

HZBOOKQMVSJXAF-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC3=C(C(=C2)Br)OCCO3

Origin of Product

United States

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